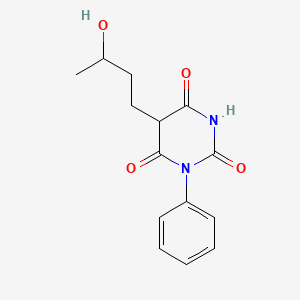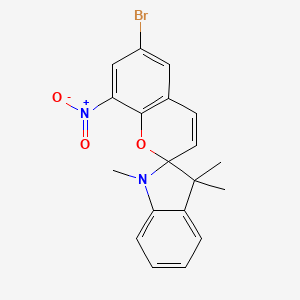
6'-Bromo-8'-nitro-1,3,3-trimethylindolinspirobenzpyran
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-1’,3’,3’-trimethyl-8-nitrospiro[chromene-2,2’-indole] is a photochromic dye known for its ability to change color upon exposure to light. This compound belongs to the class of spiropyrans, which are characterized by their unique spiro structure that allows for reversible photoisomerization between two forms: a colorless spiropyran form and a colored merocyanine form .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-1’,3’,3’-trimethyl-8-nitrospiro[chromene-2,2’-indole] typically involves the following steps:
Formation of the Indole Derivative: The starting material, 1,3,3-trimethyl-2-methyleneindoline, is reacted with bromine to introduce the bromine atom at the 6-position.
Spirocyclization: The brominated indole derivative is then subjected to a condensation reaction with 8-nitro-2-hydroxybenzaldehyde under acidic conditions to form the spiro compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
6-Bromo-1’,3’,3’-trimethyl-8-nitrospiro[chromene-2,2’-indole] undergoes various chemical reactions, including:
Photoisomerization: Exposure to ultraviolet light induces a reversible transformation between the spiropyran and merocyanine forms.
Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Photoisomerization: Ultraviolet light is used to induce the transformation.
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Photoisomerization: The major product is the merocyanine form, which is colored and exhibits different absorption properties compared to the spiropyran form.
Substitution Reactions: The major products are the substituted derivatives of the original compound, where the bromine atom is replaced by the nucleophile.
科学研究应用
6-Bromo-1’,3’,3’-trimethyl-8-nitrospiro[chromene-2,2’-indole] has a wide range of applications in scientific research:
Chemistry: Used as a photochromic dye in the study of light-induced molecular switches and sensors.
Biology: Employed in the development of photoresponsive biomaterials and drug delivery systems.
Industry: Utilized in the production of smart coatings, optical data storage devices, and light-sensitive inks.
作用机制
The mechanism of action of 6-bromo-1’,3’,3’-trimethyl-8-nitrospiro[chromene-2,2’-indole] involves photoisomerization. Upon exposure to ultraviolet light, the spiropyran form undergoes a ring-opening reaction to form the merocyanine form. This transformation is reversible, and the merocyanine form can revert to the spiropyran form upon exposure to visible light or thermal treatment . The molecular targets and pathways involved include the absorption of light by the nitro group, which facilitates the isomerization process .
相似化合物的比较
Similar Compounds
1’,3’,3’-Trimethyl-6-nitrospiro[chromene-2,2’-indole]: Lacks the bromine atom at the 6-position, resulting in different reactivity and photochromic properties.
1’,3’,3’-Trimethyl-8-methoxy-6-nitrospiro[chromene-2,2’-indole]: Contains a methoxy group instead of a bromine atom, which affects its electronic properties and photoisomerization behavior.
Uniqueness
6-Bromo-1’,3’,3’-trimethyl-8-nitrospiro[chromene-2,2’-indole] is unique due to the presence of the bromine atom at the 6-position, which enhances its reactivity in substitution reactions and influences its photochromic properties. This makes it a valuable compound for applications requiring specific light-induced transformations and reactivity .
属性
CAS 编号 |
13034-70-3 |
|---|---|
分子式 |
C19H17BrN2O3 |
分子量 |
401.3 g/mol |
IUPAC 名称 |
6-bromo-1',3',3'-trimethyl-8-nitrospiro[chromene-2,2'-indole] |
InChI |
InChI=1S/C19H17BrN2O3/c1-18(2)14-6-4-5-7-15(14)21(3)19(18)9-8-12-10-13(20)11-16(22(23)24)17(12)25-19/h4-11H,1-3H3 |
InChI 键 |
ICAMZMGPBZILLD-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C(=CC(=C4)Br)[N+](=O)[O-])C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


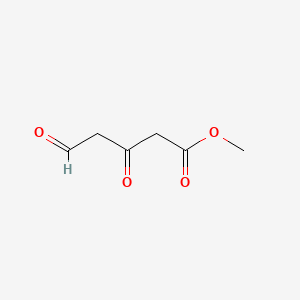
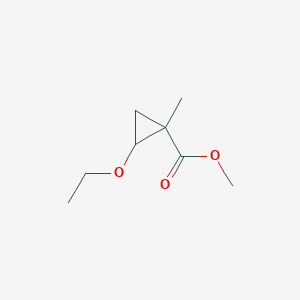
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[[(E)-2-methylbut-2-enoyl]amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-9-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13834424.png)
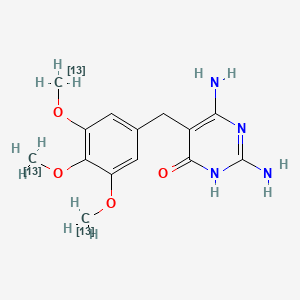
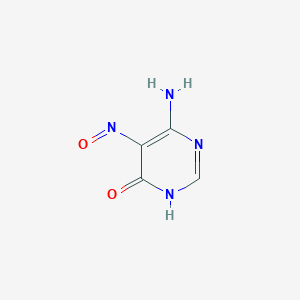
![2-Ethoxy-4-[2-[[1-[2-(3-hydroxy-3-O-methoxymethyl-1-piperidinyl)phenyl]-3-methylbutyl]amino]-2-oxoethyl]benzoic Acid Ethyl Ester](/img/structure/B13834444.png)
![(2-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenyl)arsonic acid](/img/structure/B13834447.png)
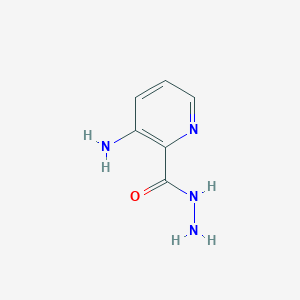

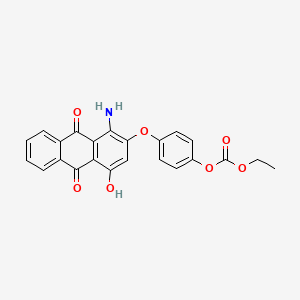
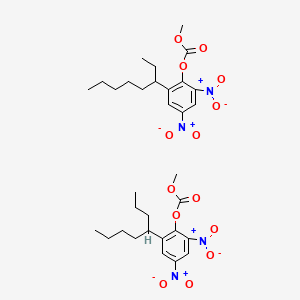

![(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-7-methylidene-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B13834477.png)
